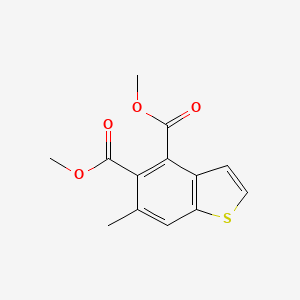

Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives, such as benzothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are often used in industrial chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the typical and significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate” would need to be determined through further analysis.Scientific Research Applications

Synthesis and Electrochemical Behavior

Research has focused on the synthesis of methyl benzothiophene carboxylates and their electrochemical properties. For example, the study of the electrochemical behavior of methyl benzothiophene carboxylates at mercury and platinum electrodes has revealed insights into the reduction mechanisms of these compounds, including the ECE (electron - chemical step - electron) mechanism and the formation of blocking films on electrodes during reduction (Rejňák et al., 2004).

Adsorption Properties

The adsorption capacity of microporous coordination polymers (MCPs) for large organosulfur compounds, including benzothiophene derivatives, has been demonstrated. This research indicates significant capacities for these compounds at both low and high sulfur concentrations, highlighting the importance of the pore size/shape in MCPs for controlling adsorption capacity (Cychosz et al., 2008).

Thermal and Chemical Reactivity

Studies on the thermal reactivity of benzothiophene derivatives, such as thiophthalide derivatives and their conversion to benzo[c]thiophen1(3H)-ones, have been conducted. These investigations provide insights into the gas-phase thermal rearrangements and the formation of various heterocyclic compounds (Drewnowski et al., 2006).

Catalytic Applications

Research has explored the insertion of rhodium into the carbon-sulfur bond of thiophene and its derivatives, including benzothiophene. This process is a model for understanding the hydrodesulfurization reaction, which is crucial in refining processes (Jones & Dong, 1991).

Corrosion Inhibition

Benzothiazole derivatives, closely related to benzothiophene compounds, have been synthesized and evaluated for their efficacy in inhibiting steel corrosion. These studies demonstrate the potential of such derivatives in providing corrosion protection, highlighting the relevance of both physical and chemical adsorption mechanisms (Hu et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-6-9-8(4-5-18-9)11(13(15)17-3)10(7)12(14)16-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUIKQBQWWAXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CS2)C(=C1C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)